N6-辛酰虫草素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

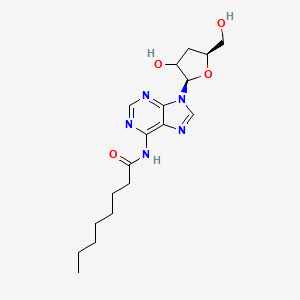

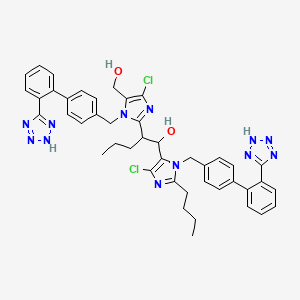

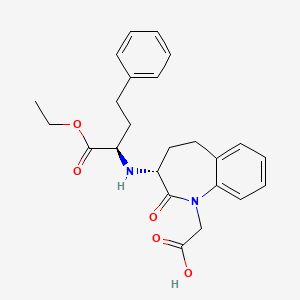

N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .

Molecular Structure Analysis

The molecular structure of N6-Octanoyl Cordycepin is complex, involving various chemical and biological processes .Chemical Reactions Analysis

Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .科学研究应用

与人血清白蛋白的相互作用:从蛹虫草中分离出来的虫草素因其与人血清白蛋白 (HSA) 的结合而显示出潜在的治疗应用,这对于药物设计和临床应用至关重要 (孟等人,2015)。

药代动力学增强:包括 N-辛酰-虫草素在内的 N-酰基-虫草素衍生物显示出改善的药代动力学特征,表明它们作为前药的潜力,以提高虫草素的生物利用度和治疗功效 (魏等人,2009)。

预防放射性溃疡:已发现虫草素通过激活 NRF2 和 AMPK 通路抑制细胞衰老,从而预防啮齿动物的放射性溃疡,而这些通路是潜在的治疗靶点 (王等人,2019)。

抗炎特性:研究表明虫草素具有抗炎作用,可能对治疗各种炎性疾病有用。它抑制 NF-κB 激活并下调炎性介质 (金等人,2006)。

抗肿瘤活性:虫草素对某些癌细胞系的生长表现出显着的抑制作用,可能通过刺激腺苷 A3 受体,表明其在癌症治疗中的潜在用途 (中村等人,2006)。

神经胶质瘤细胞凋亡:虫草素通过腺苷 2A 受体-p53-caspase-7-PARP 通路诱导神经胶质瘤细胞凋亡,表明其在神经胶质瘤治疗中的潜在应用 (陈等人,2014)。

对黑色素生成的影响:虫草素已显示出对黑色素生成的抑制作用,表明其在用于化妆品的脱色剂中的潜在应用 (Jin 等人,2011)。

椎间盘变性:虫草素已显示出抑制椎间盘细胞中炎症和基质降解的潜力,表明其在治疗椎间盘变性中的应用 (李等人,2016)。

蛋白质合成和细胞粘附:虫草素对信号转导有影响,导致蛋白质合成和细胞粘附受到抑制,这在各种生物过程中很重要 (王等人,2009)。

抗癌机制:虫草素的抗癌特性涉及多种分子途径,包括 MAPK 和 GSK-3β,以及它与腺苷受体和其他受体的相互作用,突出了其作为抗癌剂的潜力 (尹等人,2018)。

未来方向

Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .

属性

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Octanoyl Cordycepin | |

CAS RN |

77378-05-3 |

Source

|

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)